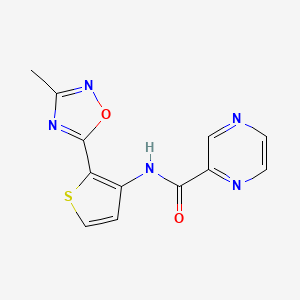

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This process usually occurs in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The reactions of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .科学的研究の応用

Antimycobacterial Activity

Research has highlighted the synthesis of pyrazine derivatives with substituted isosteres, including oxadiazole rings, for antimycobacterial activity. These compounds exhibit a range of activities against Mycobacterium tuberculosis, with some showing potency up to 16 times that of pyrazinamide. This suggests their potential as candidates for tuberculosis treatment or as scaffolds for developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Anticancer Activity

The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing their potential in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This opens up avenues for these compounds to be explored further for their anticancer properties, possibly leading to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Tuberculostatic Activity

The synthesis of pyrazine derivatives has also been explored for their tuberculostatic activity, with compounds exhibiting low activity in vitro. While the activity levels were modest, these findings contribute to the broader search for new treatments against tuberculosis (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2006).

Antibacterial and Antifungal Activity

Novel compounds have been synthesized and tested for their antibacterial and antifungal activities, demonstrating effectiveness against various strains such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest their potential use in developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, they have shown to have effects on the pathways related to nematocidal, anti-fungal, and antibacterial activities .

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Action Environment

The environmental conditions can significantly impact the effectiveness of 1,2,4-oxadiazole derivatives .

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

生化学分析

Biochemical Properties

Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Some oxadiazole derivatives have been found to induce antiproliferative effects in a dose- and time-dependent manner . They have also been found to induce apoptosis and decrease the phosphorylation of certain signaling pathway proteins in cells . These findings suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some oxadiazole derivatives have been found to interact with the hydrophobic region of certain proteins . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

Some oxadiazole derivatives have been found to induce certain effects in a time-dependent manner . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar temporal effects, including changes in its effects over time, its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some oxadiazole derivatives have been found to exhibit dose-dependent effects . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar dosage-dependent effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Oxadiazole derivatives are known to interact with various enzymes and cofactors , suggesting that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be involved in similar metabolic pathways.

Transport and Distribution

Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide interacts with various transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.

Subcellular Localization

Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

特性

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-7-15-12(19-17-7)10-8(2-5-20-10)16-11(18)9-6-13-3-4-14-9/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDCDKUCFCDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)

![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)